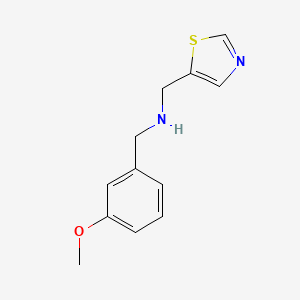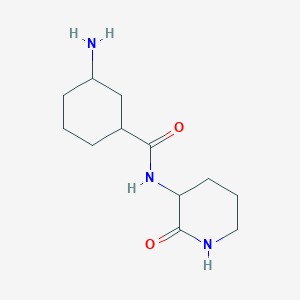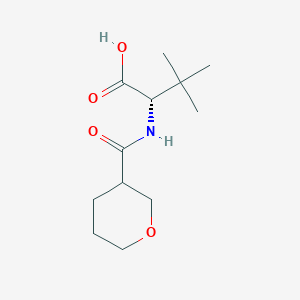
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid, also known as DMOB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In
科学的研究の応用
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been studied extensively for its potential applications in various scientific fields. In medicine, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to inhibit the growth of cancer cells by blocking the activity of an enzyme called histone deacetylase. This enzyme is involved in the regulation of gene expression, and its inhibition can lead to the activation of genes that suppress the growth and proliferation of cancer cells.
In agriculture, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to increase the yield of crops by enhancing their resistance to environmental stressors such as drought and salt. This is achieved by activating certain genes that are involved in the plant's response to stress.
In materials science, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been used as a building block for the synthesis of novel polymers with unique properties such as self-healing and shape memory.
作用機序
The mechanism of action of (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid is related to its ability to inhibit the activity of histone deacetylase. This enzyme is involved in the regulation of gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. When histone deacetylase is inhibited by (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid, the acetyl groups remain on the histone proteins, leading to changes in the structure of chromatin and the activation of certain genes.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to have several biochemical and physiological effects in different systems. In cancer cells, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been shown to activate genes involved in stress response, leading to increased resistance to environmental stressors. In materials science, (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid has been used as a building block for the synthesis of polymers with unique properties such as self-healing and shape memory.
実験室実験の利点と制限
One of the advantages of using (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid in lab experiments is its ability to selectively inhibit the activity of histone deacetylase, making it a useful tool for studying the role of this enzyme in gene regulation. However, one of the limitations of using (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid. In medicine, further studies are needed to investigate its potential as a cancer treatment, including its efficacy in different types of cancer and its safety profile. In agriculture, further studies are needed to optimize its use as a crop enhancer, including its effects on different crops and its compatibility with other agricultural practices. In materials science, further studies are needed to explore the potential of (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid-based polymers for various applications, including biomedical and environmental applications.
合成法
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid can be synthesized through a multi-step process involving the reaction of different chemical compounds. One of the commonly used methods for synthesizing (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid involves the reaction of ethyl 2-oxocyclopentanecarboxylate with methyl magnesium bromide, followed by the reaction of the resulting compound with oxalyl chloride and ethylamine. This process yields (2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid as a white crystalline solid with a melting point of 126-129°C.
特性
IUPAC Name |
(2S)-3,3-dimethyl-2-(oxane-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(11(15)16)13-10(14)8-5-4-6-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTNWZQZZVDAKP-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
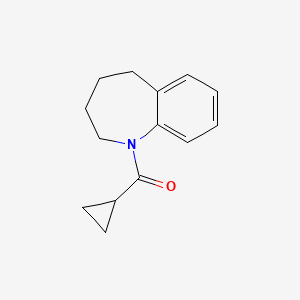
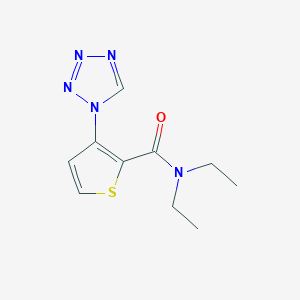
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)
![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)

![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
